molecular formula C12H11N5S B1598185 2-(Benzylthio)-9H-purin-6-amine CAS No. 64542-91-2

2-(Benzylthio)-9H-purin-6-amine

Cat. No. B1598185
CAS RN: 64542-91-2
M. Wt: 257.32 g/mol
InChI Key: REPIAJURENEHOZ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-9H-purin-6-amine (2-BZT-6-A) is a purine derivative that is used in a variety of scientific research applications. It is an important class of compounds with a wide range of potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Purine Derivatives : Research has demonstrated the synthesis of various purine derivatives, including those related to 2-(Benzylthio)-9H-purin-6-amine. These processes often involve complex chemical reactions and are essential in creating specific compounds for further study and application (Ellsworth, Meriwether, & Mertel, 1989).

  • Tautomerism and Alkylation : Studies have explored the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, providing insights into the chemical properties and reactions of similar compounds (Roggen & Gundersen, 2008).

  • Synthesis of Nucleotide Analogues : Efforts have been made to synthesize acyclic nucleotide analogues derived from N3-substituted isoguanine, showcasing the potential of purine compounds in nucleotide analog synthesis (Alexander, Holý, Buděšínský, & Masojídková, 2000).

  • Large-Scale Preparation for Pharmaceutical Manufacturing : The development of manufacturing processes for the large-scale preparation of N-benzylated chloropurine compounds, indicating the industrial and pharmaceutical relevance of these compounds (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).

  • Solid-Phase Synthesis of Trisubstituted Purines : Research has been conducted on the solid-phase synthesis of 2,6,9-trisubstituted purines, showing the versatility and potential for combinatorial chemistry applications (Brun, Legraverend, & Grierson, 2002).

Medicinal and Biological Applications

  • Antitumor Activity Screening : Some studies have explored the reaction of purine derivatives with primary amines, leading to the synthesis of compounds with potential antitumor activity (El-bayouki, Basyouni, El-Din, & Habeeb, 1994).

  • Inhibition of Aldose Reductase : A series of 9H-purin-6-amine derivatives have been synthesized and evaluated for their potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications (Zhu, Qi, Kuang, Zhao, Sun, Zhu, Hao, & Han, 2022).

properties

IUPAC Name

2-benzylsulfanyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPIAJURENEHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398695
Record name 2-benzylsulfanyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-9H-purin-6-amine

CAS RN

64542-91-2
Record name 64542-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzylsulfanyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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